molecular formula C18H16N2O4S B2421541 Methyl 4-[(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate CAS No. 441291-54-9

Methyl 4-[(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate

Cat. No. B2421541
CAS RN: 441291-54-9
M. Wt: 356.4
InChI Key: QGVMWXGXQBTEOW-VHEBQXMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate, also known as Methylthioninium chloride or Methylene Blue, is a synthetic heterocyclic compound that has been used for various scientific research applications. It is a blue dye that is commonly used as a biological stain, as well as a redox indicator in analytical chemistry.

Scientific Research Applications

Novel Synthesis Methods

A new method for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, involving the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate, showcased a pathway potentially applicable for creating compounds similar to methyl 4-[(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate. This approach emphasizes the role of intramolecular hydrogen bonds and the crystal structure stabilization through intermolecular hydrogen bonds, suggesting a route for designing compounds with specific structural and functional properties S. Kovalenko et al., 2019.

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanine derivatives, containing benzenesulfonamide derivative groups with Schiff base, have been reported. These compounds exhibit high singlet oxygen quantum yield, making them promising as Type II photosensitizers for photodynamic therapy, a treatment modality for cancer. This research highlights the potential of structurally similar compounds, including this compound, in therapeutic applications M. Pişkin et al., 2020.

Protective Groups in Synthesis

The use of 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids was explored, demonstrating a pathway for the synthesis of esters that could be relevant to the manipulation of compounds like this compound. The methodology allows for the selective hydrolysis of esters, preserving functional groups vulnerable to reductive debenzylation, underscoring the importance of protective groups in synthetic chemistry S. Yoo et al., 1990.

Intermediate for Natural Product Synthesis

The synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an intermediate crucial for the total synthesis of bisbibenzyls (natural products with diverse biological activities), was achieved from methyl 4-bromobenzoate and iso-vanilline. This underscores the significance of this compound and related compounds in the synthesis of biologically active natural products Lou Hong-xiang, 2012.

properties

IUPAC Name

methyl 4-[(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-20-15-13(23-2)5-4-6-14(15)25-18(20)19-16(21)11-7-9-12(10-8-11)17(22)24-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVMWXGXQBTEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.